REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:9])[CH2:4][CH2:5][CH:6]([CH3:8])[CH:7]=1.[Cl-].[Cl-].[Cl-].[Al+3].C=[CH:15][C:16](=[CH2:18])[CH3:17].[C:19]1(C)C=CC=CC=1>>[CH3:8][CH:6]1[CH:7]2[C:2]([CH3:19])([CH2:1][CH:15]=[C:16]([CH3:18])[CH2:17]2)[C:3](=[O:9])[CH2:4][CH2:5]1 |f:1.2.3.4|
|
Name
|
|
Quantity
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40 g
|
Type
|
reactant
|
Smiles
|
CC=1C(CCC(C1)C)=O
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
326 g
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CC1CCC(C2(CC=C(CC12)C)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |